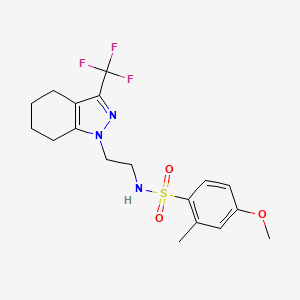

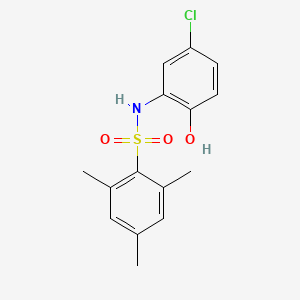

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

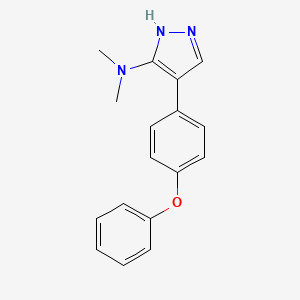

The compound , N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide, appears to be a derivative of the tetrahydroquinoline class. Tetrahydroquinolines are a group of compounds that have been studied for various biological activities and chemical properties. The specific compound mentioned includes a tetrahydroquinoline core with a 2,3,4-trimethoxybenzamide moiety and an isopentyl group attached to it. This structure suggests potential for interaction with biological systems, possibly as a ligand for certain receptors or ion channels.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been reported in the literature. For instance, the synthesis of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones has been achieved through an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with modifications to incorporate the specific isopentyl and trimethoxybenzamide groups.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by a bicyclic ring system that includes a benzene ring fused to a heterocyclic ring containing nitrogen. The presence of substituents such as methoxy groups and an isopentyl chain would influence the compound's conformation and electronic distribution, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives can vary depending on the substituents present. The methoxylated derivatives, for example, have been evaluated for their affinity for apamin-sensitive binding sites, indicating that the electronic properties imparted by methoxy groups can influence biological activity . The specific reactions and interactions of this compound would depend on the functional groups present and the overall molecular structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided in the papers, we can infer that the presence of multiple methoxy groups would increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability. The isopentyl group would further contribute to the lipophilic character of the compound. The tetrahydroquinoline core, with its nitrogen atom, could engage in hydrogen bonding and other polar interactions, influencing the compound's overall physicochemical profile and its pharmacokinetic properties.

Propriétés

IUPAC Name |

2,3,4-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-15(2)12-13-26-19-9-7-17(14-16(19)6-11-21(26)27)25-24(28)18-8-10-20(29-3)23(31-5)22(18)30-4/h7-10,14-15H,6,11-13H2,1-5H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGIANHRDKQTHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/no-structure.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B3001692.png)